molecular formula C9H13BrOSi B1595424 (3-Bromophenoxy)trimethylsilane CAS No. 36971-28-5

(3-Bromophenoxy)trimethylsilane

Cat. No. B1595424
CAS RN: 36971-28-5
M. Wt: 245.19 g/mol
InChI Key: PJAOJOJIEFORFP-UHFFFAOYSA-N
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Description

“(3-Bromophenoxy)trimethylsilane” is a chemical compound with the molecular formula C9H13BrOSi . It is also known as 3-Bromopropyl trimethylsilyl ether .


Molecular Structure Analysis

The molecular structure of “(3-Bromophenoxy)trimethylsilane” consists of a silicon atom bonded to three methyl groups and a bromophenoxy group . The average mass of the molecule is 211.172 Da, and the monoisotopic mass is 210.007553 Da .


Chemical Reactions Analysis

Trimethylsilane compounds, including “(3-Bromophenoxy)trimethylsilane”, are characterized by their reactive Si-H bond . They are often used as reagents in various chemical reactions . For example, bromotrimethylsilane has been found to be an efficient reagent in the solvent-free conversion of glycerol into bromohydrins .


Physical And Chemical Properties Analysis

“(3-Bromophenoxy)trimethylsilane” has a density of 1.2±0.1 g/cm3, a boiling point of 164.6±23.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.5±3.0 kJ/mol, and its flash point is 53.4±22.6 °C . The compound has an index of refraction of 1.438 and a molar refractivity of 48.0±0.3 cm3 .

Scientific Research Applications

1. Intermetal Dielectrics in Electronics

Trimethylsilane derivatives, including (3-Bromophenoxy)trimethylsilane, are used in the deposition of dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These derivatives facilitate the creation of standard dielectrics like SiO2 and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in electronic devices (Loboda, 1999).

2. Photopolymerization Processes

Compounds based on silyl radicals, including (3-Bromophenoxy)trimethylsilane, serve as efficient photoinitiators in both free radical polymerization and free radical promoted cationic polymerizations. They demonstrate high rates of polymerization, high final conversions, and low oxygen inhibition, indicating their potential in various photopolymerization applications (Lalevée et al., 2008).

3. Protecting Groups in Organic Synthesis

In Grignard syntheses, the trimethylsilyl group, a component of (3-Bromophenoxy)trimethylsilane, is used to protect terminal ethynyl groups. This method of protection is critical in the preparation of various organic compounds, demonstrating its significance in synthetic organic chemistry (Eaborn, Thompson, & Walton, 1967).

4. Building Blocks for Synthesis

Compounds starting from trimethoxypropylsilane, related to (3-Bromophenoxy)trimethylsilane, act as versatile building blocks in the synthesis of various organosilicon compounds. They are particularly useful for creating C-functional silicon-containing heterocycles, which are important in various synthetic applications (Geyer et al., 2015).

5. Silylation Reactions

(3-Bromophenoxy)trimethylsilane is involved in selective silylation reactions, such as the preparation of trimethylsilyl amido-, alkynyl-, and iodoalkyl-phosphonates. These reactions demonstrate the compound's utility in creating specific phosphonic acids via hydrolysis, important in organic synthesis (McKenna & Schmidhuser, 1980).

properties

IUPAC Name

(3-bromophenoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAOJOJIEFORFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346858
Record name (3-Bromophenoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenoxy)trimethylsilane

CAS RN

36971-28-5
Record name (3-Bromophenoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-(trimethylsiloxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromophenol (17.3 g, 0.100 mol) and 9 ml of pyridine together with 100 ml of toluene were placed in a 3-necked 250 ml round-bottomed flask equipped with a reflux condensor, an addition funnel and thermometer/adaptor. Chlorotrimethylsilane (12.8 g, 15 ml, 0.12 mol) was added dropwise to the vigorously stirred solution. The resultant white reaction mixture was subsequently refluxed for 4 hrs and then stirred at room temperature overnight. The white precipitate was removed by filtration and the colorless filtrate was subjected to rotary evaporation to remove the solvent. The residual liquid was purified by simple distillation. The pure product was collected at 232°-233° C. Yield: 23.0 g (93%). Calc. for C9H13BrOSi: 44.08% C; 5.34% H; 32.59% Br. Found: 43.98% C; 5.36% H; 32.35% Br. Mass Spectroscopy: 244,246 (77%, 78%, M+) Proton NMR (δ in ppm, CHCl3); 0.27 (singlet, Me3Si--); 6.66-7.32 (complex, aromatic protons).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A dry 5 1, 3-neck flask with mechanical stirrer, connected to a mineral oil bubbler, was charged with m-bromophenol (A) (150 g, 870 mmol), dry tetrahydrofuran (THF, 2 l) and triethylamine (132.1 g, 1.3 mol). The contents of the flask were cooled to 0° C., and chlorotrimethylsilane was added dropwise. A voluminous white precipitate was formed. The reaction was allowed to equilibrate to room temperature over a period of 21 h. The mixture was then filtered to remove triethylamine hydrochloride. Removal of solvents precipitated some remaining hydrochloride salt. The mixture was further purified by repeatedly adding hexane followed by filtration to yield 3-bromo-O-trimethylsilylphenol (B) (207 g, 97% yield).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
132.1 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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